molecular formula C20H18ClN5O2S B2378313 N-(4-chlorophenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide CAS No. 938628-93-4

N-(4-chlorophenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide

Numéro de catalogue: B2378313
Numéro CAS: 938628-93-4
Poids moléculaire: 427.91
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-chlorophenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a triazoloquinazoline derivative characterized by a bicyclic [1,2,4]triazolo[4,3-a]quinazolin-5-one core substituted with a propyl group at position 4, a sulfanyl-linked acetamide moiety at position 1, and a 4-chlorophenyl group on the acetamide nitrogen. The 4-chlorophenyl group introduces electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets in target proteins, while the propyl chain could modulate lipophilicity and metabolic stability .

Propriétés

IUPAC Name

N-(4-chlorophenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2S/c1-2-11-25-18(28)15-5-3-4-6-16(15)26-19(25)23-24-20(26)29-12-17(27)22-14-9-7-13(21)8-10-14/h3-10H,2,11-12H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMZTZPOCNUYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazoloquinazolinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced into the molecule.

    Attachment of the sulfanylacetamide linkage: This final step involves the reaction of the intermediate with a suitable sulfanylacetamide reagent under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of flow microreactor systems to enhance the efficiency and sustainability of the process .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-chlorophenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Applications De Recherche Scientifique

Structure and Composition

The compound's molecular formula is C17H16ClN5O2SC_{17}H_{16}ClN_5O_2S with a molecular weight of approximately 375.85 g/mol. The structure features a triazole ring fused with a quinazoline moiety, which is significant for its biological activity.

Antimicrobial Activity

  • Antibacterial Properties : Compounds containing the triazole and quinazoline frameworks have shown promising antibacterial activities. For instance, derivatives of triazoles have been reported to possess significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL .
  • Antifungal Activity : The compound's structural components suggest potential antifungal applications as well, particularly in inhibiting various fungal pathogens. Studies indicate that triazole derivatives exhibit broad-spectrum antifungal properties, making them suitable candidates for further development .

Anticancer Potential

Recent research has highlighted the role of quinazoline derivatives as inhibitors of polo-like kinase 1 (Plk1), a target in cancer therapy. The incorporation of the triazole moiety enhances the compound's ability to inhibit tumor growth and proliferation in various cancer cell lines .

Neuroprotective Effects

Triazole derivatives are also being explored for their neuroprotective properties. Research indicates that certain compounds can modulate GABA-A receptors, potentially offering therapeutic avenues for neurological disorders such as epilepsy and anxiety .

Study 1: Antimicrobial Efficacy

In a comparative study, various synthesized triazole-quinazoline hybrids were tested against a panel of bacterial strains. The results demonstrated that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial activity compared to their counterparts without such substitutions. Notably, one derivative showed an MIC of 0.75 μg/mL against MRSA, significantly outperforming conventional antibiotics like vancomycin .

Study 2: Cancer Cell Line Inhibition

A study investigating the anticancer effects of quinazoline-based compounds revealed that the presence of the triazole moiety significantly increased cytotoxicity against breast cancer cell lines. The compound was shown to induce apoptosis via the mitochondrial pathway, highlighting its potential as an effective anticancer agent .

Mécanisme D'action

The mechanism of action of N-(4-chlorophenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Modifications on the Aromatic Ring

  • N-(4-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide: This analog replaces the 4-chlorophenyl group with a 4-methoxyphenyl substituent. Such substitutions are critical in optimizing pharmacokinetic profiles .
  • 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide: Here, the triazoloquinazoline core is replaced with a simpler quinazolinone system, and the acetamide nitrogen bears a sulfamoylphenyl group. The sulfamoyl moiety introduces polarity, which may enhance water solubility but reduce membrane permeability .

Core Heterocycle Variations

  • N-(4-Chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide: This compound features a quinoxaline core instead of quinazoline. Such changes could lead to divergent biological activities despite similar substituents .

Substituent Effects on the Acetamide Chain

  • 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide :
    The 2,4,6-trimethylphenyl group introduces steric hindrance and increased lipophilicity, which might enhance blood-brain barrier penetration but reduce aqueous solubility. This highlights the trade-off between bioavailability and target engagement .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Hypothetical Impact on Activity
N-(4-chlorophenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide Triazoloquinazoline 4-Chlorophenyl, Propyl C₂₁H₁₈ClN₅O₂S High target affinity due to chloro group
N-(4-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide Triazoloquinazoline 4-Methoxyphenyl, Propyl C₂₂H₂₁N₅O₃S Improved solubility, reduced potency
N-(4-Chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide Triazoloquinoxaline 4-Chlorophenyl C₁₉H₁₃ClN₆O₂ Altered binding due to quinoxaline core
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide Quinazolinone 2,4,6-Trimethylphenyl C₂₅H₂₂ClN₃O₂S Enhanced lipophilicity, potential CNS activity

Activité Biologique

N-(4-chlorophenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. Quinazoline and triazole derivatives have been extensively studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of the specified compound, supported by data tables and relevant research findings.

Chemical Structure and Characteristics

The compound can be described by its molecular formula C20H18ClN5O2SC_{20}H_{18}ClN_5O_2S and molecular weight of 417.91 g/mol. Its structure features a quinazoline core modified with a triazole ring and a chlorophenyl group.

Anticancer Activity

Quinazoline derivatives have shown significant anticancer properties. For instance:

  • In vitro studies demonstrate that compounds similar to N-(4-chlorophenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide exhibit cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .
CompoundCell LineIC50 (μM)
Compound AMCF70.096
Compound BA5492.09
N-(4-chlorophenyl)-2-(...)MCF7TBD

The mechanism through which quinazoline derivatives exert their anticancer effects often involves the inhibition of key signaling pathways:

  • EGFR Inhibition : Many quinazoline derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in the proliferation of cancer cells .

Anti-inflammatory Activity

Research indicates that quinazoline derivatives can also function as anti-inflammatory agents by inhibiting tumor necrosis factor alpha (TNF-α) production. For example:

  • In vitro assays have shown that certain derivatives significantly reduce TNF-α secretion in human promyelocytic cell lines .

Case Studies

Several studies have explored the biological activity of quinazoline and triazole derivatives:

  • Study on Antitumor Activity : A series of novel quinazoline derivatives were synthesized and evaluated for their antitumor potential. The study found that certain compounds exhibited strong cytotoxicity against multiple cancer cell lines .
  • Pharmacological Significance : Another investigation highlighted the pharmacological importance of triazole scaffolds in medicinal chemistry, noting their broad spectrum of biological activities including anticancer effects .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(4-chlorophenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step reactions, starting with cyclization of the triazoloquinazoline core followed by sulfanyl-acetamide coupling. Key steps include:

  • Catalyst selection : Use of triethylamine (TEA) or DMAP to facilitate nucleophilic substitution reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Maintain 60–80°C during cyclization to minimize side products .
  • Purification : Column chromatography or recrystallization (ethanol/DMF mixtures) improves purity (>95%) .

Q. What spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituents (e.g., chlorophenyl protons at δ 7.2–7.4 ppm, propyl group at δ 0.9–1.6 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% by area) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 468.3) .
  • Infrared (IR) Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • Antimicrobial assays : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR, COX-2) using fluorometric substrates .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole or quinazoline rings) influence biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

  • Chlorophenyl group : Enhances lipophilicity and target binding (e.g., π-π stacking with hydrophobic enzyme pockets) .

  • Propyl chain : Longer alkyl chains (e.g., propyl vs. methyl) improve metabolic stability but may reduce solubility .

  • Sulfanyl-acetamide linker : Critical for hydrogen bonding with catalytic residues (e.g., in kinases) .

    Substituent Biological Impact Reference
    4-ChlorophenylIncreased antimicrobial activity (MIC reduced by 50% vs. methoxyphenyl analogs)
    Propyl (C3H7)30% higher plasma stability in murine models vs. ethyl derivatives
    Sulfanyl linker2-fold higher kinase inhibition (EGFR) compared to oxygen analogs

Q. What strategies are employed to resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Dose-response validation : Replicate assays at varying concentrations (e.g., 0.1–100 µM) to confirm potency .
  • Cell line specificity : Test across multiple cell lines (e.g., A549 vs. HepG2) to identify tissue-dependent effects .
  • Off-target profiling : Use proteome-wide affinity chromatography to detect unintended interactions .

Q. How can advanced computational methods (e.g., molecular docking, QSAR) predict the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR kinase domain) .
  • QSAR modeling : 2D/3D descriptors (e.g., logP, polar surface area) correlate with antimicrobial activity (R² > 0.85) .
  • MD simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions .

Q. What analytical techniques are used to characterize degradation products under stress conditions?

  • Methodological Answer :

  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), or oxidative (3% H2O2) conditions at 40°C .
  • LC-MS/MS : Identifies degradation products (e.g., quinazoline ring cleavage at m/z 215.1) .
  • TGA/DSC : Quantifies thermal stability (decomposition onset >200°C) .

Data Contradiction Analysis

  • Example : Discrepancies in reported IC50 values for anticancer activity may arise from:
    • Assay protocols : Viability dyes (MTT vs. resazurin) differ in sensitivity .
    • Solvent effects : DMSO concentration >0.1% may artifactually reduce activity .
    • Batch variability : Purity differences (>95% vs. 90%) significantly alter dose-response curves .

Key Research Recommendations

  • Prioritize crystallography (X-ray or Cryo-EM) to resolve binding modes .
  • Use isotope-labeled analogs (e.g., 13C-propyl) for metabolic pathway tracing .
  • Validate in vivo efficacy in xenograft models with pharmacokinetic profiling (T1/2, AUC) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.